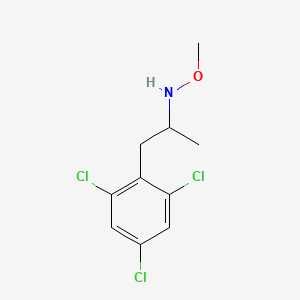
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE
Vue d'ensemble
Description
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves several steps:
Starting Material: 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime.
Reaction with Acetic Acid and Sulphuric Acid: The starting material is dissolved in acetic acid, and sulphuric acid is added while maintaining the temperature at 20-23°C.
Hydrogenation: Platinum on charcoal is added as a catalyst, and the mixture is hydrogenated under pressure.
Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide and extracted with tert-butyl methyl ether.
Purification: The organic phase is washed with water and evaporated to obtain the crude product.
Analyse Des Réactions Chimiques
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE undergoes various chemical reactions:
Reduction: The compound can be reduced using hydrogen in the presence of a platinum catalyst.
Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its effects on cellular processes.
Comparaison Avec Des Composés Similaires
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is unique due to its specific structure and reactivity. Similar compounds include:
N-Methyl-1,2-phenylenediamine: Used in the synthesis of benzimidazoles.
MPTP hydrochloride: Known for its effects on the nervous system.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
1228284-78-3 |
|---|---|
Formule moléculaire |
C10H12Cl3NO |
Poids moléculaire |
268.6 g/mol |
Nom IUPAC |
N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C10H12Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,3H2,1-2H3 |
Clé InChI |
YEYSNJKFDGOAAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)NOC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
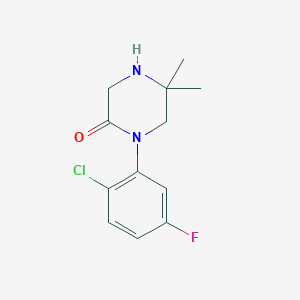
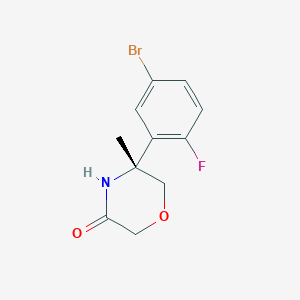
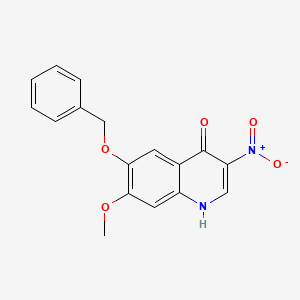

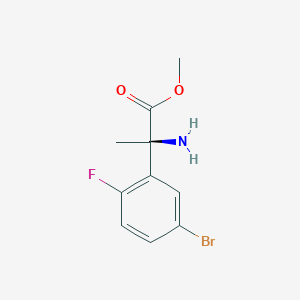
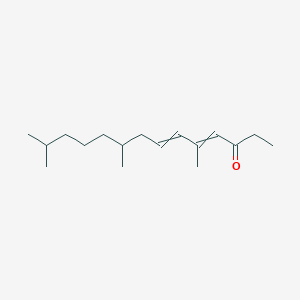

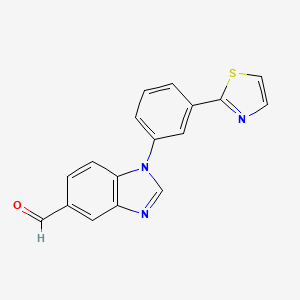
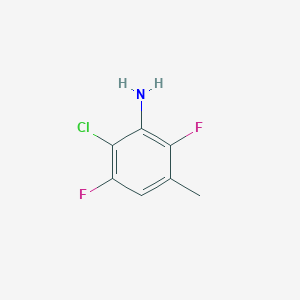

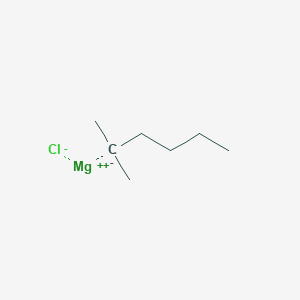
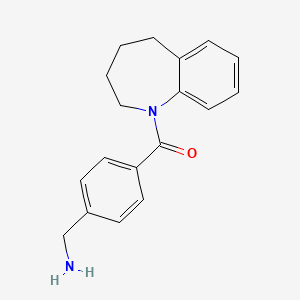
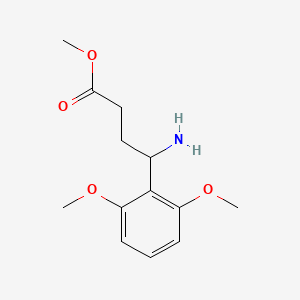
![3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid](/img/structure/B8391366.png)
